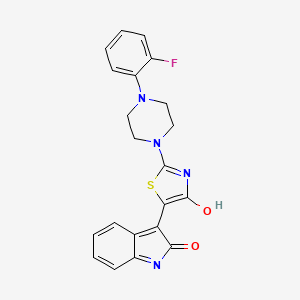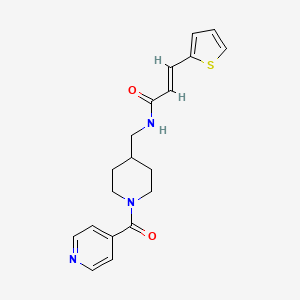
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, also known as ITA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ITA belongs to the class of acrylamide-based compounds and has been shown to exhibit potent anticancer activity against a variety of cancer cell lines.
Wirkmechanismus
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exerts its anticancer activity by targeting the STAT3 signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. This compound binds to the SH2 domain of STAT3 and prevents its phosphorylation, thereby inhibiting its activation and downstream signaling. This, in turn, leads to the downregulation of various oncogenic genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has several advantages as a research tool in cancer biology. It is a small molecule inhibitor that can be easily synthesized and purified. This compound exhibits potent anticancer activity against a variety of cancer cell lines, making it a useful tool for studying the role of the STAT3 signaling pathway in cancer biology. However, this compound has some limitations as well. It is not selective for STAT3 and can inhibit other signaling pathways as well. Furthermore, this compound has poor solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for cancer treatment. Further studies are needed to optimize the synthesis and formulation of this compound and to evaluate its safety and efficacy in clinical trials. Additionally, this compound can be used as a tool to study the role of the STAT3 signaling pathway in other diseases, such as inflammation and autoimmune disorders.
Synthesemethoden
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can be synthesized using a multi-step process that involves the condensation of 4-piperidone hydrochloride with isonicotinoyl hydrazine, followed by reaction with 2-bromo-3-thiophenacryloyl chloride, and finally, reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Eigenschaften
IUPAC Name |
(E)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(4-3-17-2-1-13-25-17)21-14-15-7-11-22(12-8-15)19(24)16-5-9-20-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,21,23)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYKTJNMPOXYRA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl N-[2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate](/img/structure/B2935249.png)
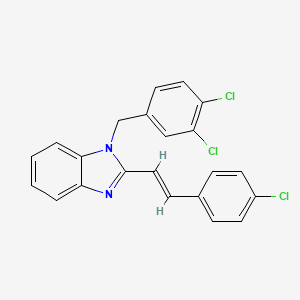

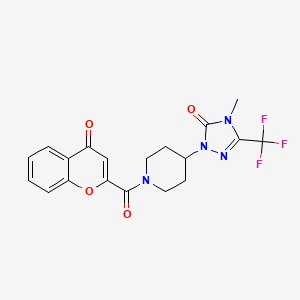
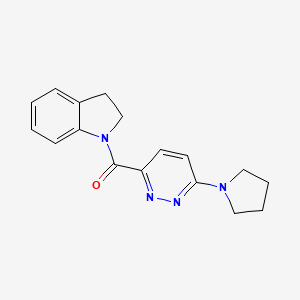
![7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2935259.png)

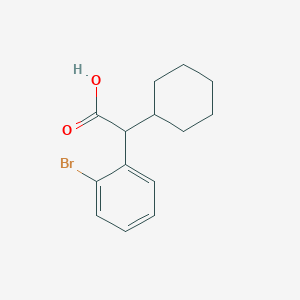
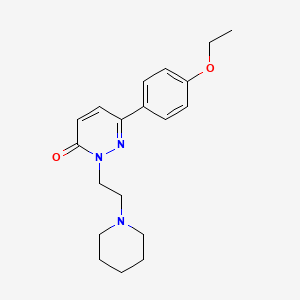

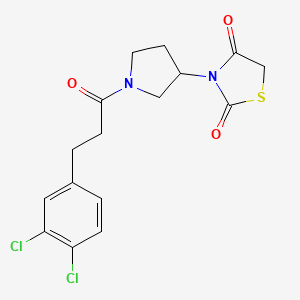
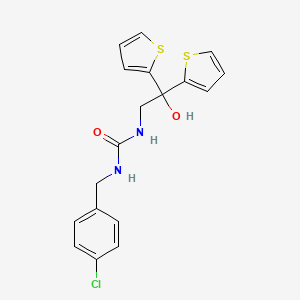
![2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid](/img/structure/B2935270.png)
